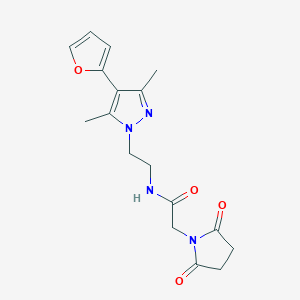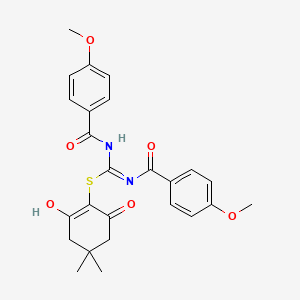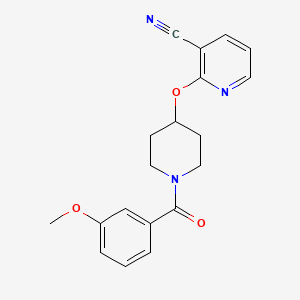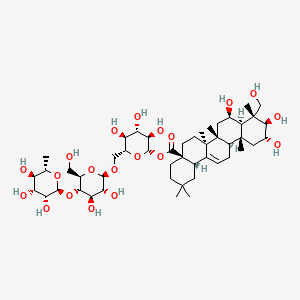![molecular formula C13H19FN2O2 B2717275 tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate CAS No. 2349707-84-0](/img/structure/B2717275.png)
tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 2349707-84-0. It has a molecular weight of 254.3 and its IUPAC name is tert-butyl (S)- (1- (5-amino-2-fluorophenyl)ethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 . This indicates that the compound contains 13 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a light gray solid . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Biological Compounds
Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a derivative of tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate, is an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for this compound, achieving a total yield of 81% through optimized processes.
Transformations and Protective Group Applications
The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), a derivative, has been used in chemoselective transformations of amino protecting groups, as explored by Sakaitani and Ohfune (1990). This compound, when activated with fluoride ion, reacts with electrophiles to produce N-ester type compounds.
Asymmetric Mannich Reaction
In another study, the synthesis of Tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate was accomplished through an asymmetric Mannich reaction, demonstrating its utility in producing chiral amino carbonyl compounds. This process was detailed by Yang, Pan, and List (2009).
Metalation and Alkylation Studies
Sieburth, Somers, and O'hare (1996) conducted a study on tert-butyl carbamate derivatives, examining their potential for undergoing metalation between nitrogen and silicon, followed by reaction with electrophiles. This research, documented here, highlights the compound's versatility in preparing α-functionalized α-amino silanes.
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, as reported by Guinchard, Vallée, and Denis (2005), behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. This discovery underlines the compound's significance as building blocks in organic synthesis.
Crystal Structure and Conformation Studies
The crystal structure of related compounds has been a subject of interest for understanding their conformation and implications in larger molecular structures. Such studies provide insights into the molecule's behavior in different chemical environments, as explored by Abbas et al. (2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-(5-amino-2-fluorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSWRYYYNFEAJO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)


![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)
![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)



![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)